Bromhexine hydrochloride
Overview
Description
Bromhexine hydrochloride is a mucolytic agent used in the treatment of respiratory disorders associated with viscid or excessive mucus . It belongs to the group of expectorants (mucoactive agents) and has a secretolytic effect . It is used for the treatment of strong cough, for example, triggered by bronchitis .
Synthesis Analysis
Bromhexine is a molecule that has been derivatized from the naturally occurring molecule vasicine . Vasicine is obtained from Adhatoda vasica, a very well-known herb for respiratory and other inflammatory diseases .
Chemical Reactions Analysis
Bromhexine hydrochloride has been quantified by exploiting its chemical and physical properties . It is a weak base and its precipitate out at pH value above 6 . Bromhexine is a synthetic benzyl amine derivative of vasicine .
Physical And Chemical Properties Analysis
Bromhexine hydrochloride is a weak base and its precipitate out at pH value above 6 . It is a synthetic benzyl amine derivative of vasicine . The pharmacokinetic data for oral Bromhexine hydrochloride show that the adult maximum blood concentration (C max) with oral administration of 8 mg Bromhexine hydrochloride is 22.50 ± 7.50 μg/L .
Scientific Research Applications
COVID-19 Prophylaxis and Treatment
Bromhexine hydrochloride has been explored for its role in COVID-19 prophylaxis and treatment. A study by Mikhaylov et al. (2021) indicated that bromhexine hydrochloride, used as a TMPRSS2 protease blocker, could reduce the risk of symptomatic COVID-19 in medical staff treating patients with the virus. However, it did not significantly affect the primary endpoint rate of positive swab PCR test and/or COVID-19 (Mikhaylov et al., 2021). Li et al. (2020) conducted an open-label randomized controlled pilot study suggesting that bromhexine hydrochloride tablets might have a potential benefit in patients with COVID-19, particularly those with lung or hepatic injury (Li et al., 2020).
Enhancing Solubility and Delivery
Stojanov et al. (2012) found that the solubility of bromhexine hydrochloride in aqueous solutions could be significantly increased with the addition of cyclodextrins, making it more suitable for liquid and semi-solid drug delivery systems (Stojanov et al., 2012).
Pharmaceutical Analysis and Stability
Archakam et al. (2017) developed a stability-indicating RP-HPLC method for the simultaneous estimation of Terbutaline Sulphate and Bromhexine Hydrochloride in tablet dosage form, demonstrating its effectiveness in pharmaceutical analysis (Archakam et al., 2017). Zaid (2015) conducted a study on formulating bromhexine hydrochloride 1% w/v oral solution for veterinary use and evaluated its stability under various conditions (Zaid, 2015).
In Vitro Inhibition of SARS-CoV-2
Martins et al. (2022) investigated bromhexine hydrochloride's ability to inhibit SARS-CoV-2 infection in vitro, finding that it significantly reduced viral replication in Caco-2 cell lines expressing TMPRSS2 (Martins et al., 2022).
Safety And Hazards
Bromhexine hydrochloride should be used with caution. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . It is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .
Future Directions
Bromhexine hydrochloride could be an ideal candidate as a potential COVID-19 treatment . Researchers have provided evidence that the transmembrane protease serine 2 (TMPRSS2) plays a key role in SARS-CoV-2 binding to the host cell receptor, thereby achieving viral invasion and infection . Other studies also suggest that TMPRSS2 is a drug target for treating COVID-19, and Bromhexine was found to be a strong inhibitor of TMPRSS2 .
properties
IUPAC Name |
2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Br2N2.ClH/c1-18(12-5-3-2-4-6-12)9-10-7-11(15)8-13(16)14(10)17;/h7-8,12H,2-6,9,17H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDKONUHZNTQPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Br2ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3572-43-8 (Parent) | |
Record name | Bromhexine hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0045886 | |
Record name | Bromhexine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromhexine Hydrochloride | |
CAS RN |
611-75-6 | |
Record name | Bromhexine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=611-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromhexine hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromhexine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758383 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bromhexine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromhexine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.347 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMHEXINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC2ZOM3Z8V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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